Acide (4-formylthiophène-2-yl)boronique

Vue d'ensemble

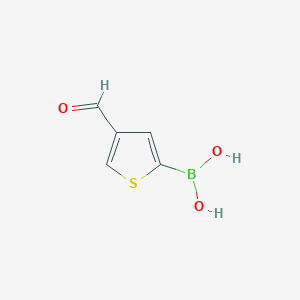

Description

(4-Formylthiophen-2-yl)boronic acid is an organic compound with the molecular formula C5H5BO3S It is a boronic acid derivative featuring a thiophene ring substituted with a formyl group at the 4-position and a boronic acid group at the 2-position

Applications De Recherche Scientifique

Organic Synthesis

Key Role in Cross-Coupling Reactions:

(4-Formylthiophen-2-yl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is crucial for developing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study:

A study demonstrated the effectiveness of (4-Formylthiophen-2-yl)boronic acid as a substrate in the palladium-catalyzed Suzuki coupling with various aryl bromides, leading to the synthesis of diverse biaryl compounds with potential medicinal properties .

Medicinal Chemistry

Potential Anti-Cancer Applications:

Research has indicated that (4-Formylthiophen-2-yl)boronic acid can be used to synthesize compounds with anti-cancer activities. Its ability to form stable complexes with biomolecules enhances its utility in drug discovery.

Case Study:

In a recent investigation into novel anti-cancer agents, derivatives of (4-Formylthiophen-2-yl)boronic acid were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The findings revealed promising activity against tumor cells, suggesting its potential as a lead compound in cancer therapy .

Chemical Sensors

Development of Sensing Materials:

The compound has been employed in the fabrication of chemical sensors due to its ability to interact with specific analytes. This application is particularly valuable in environmental monitoring and safety assessments.

Data Table: Chemical Sensor Applications

| Sensor Type | Target Analyte | Sensitivity Level | Reference |

|---|---|---|---|

| Electrochemical | Heavy metals | High | |

| Optical | pH levels | Moderate | |

| Fluorescent | Biological markers | Very High |

Materials Science

Contributions to Conductive Polymers:

(4-Formylthiophen-2-yl)boronic acid is also used in the synthesis of conductive polymers, enhancing the electronic properties of materials used in electronic devices and sensors.

Case Study:

Research has shown that incorporating (4-Formylthiophen-2-yl)boronic acid into polymer matrices improves conductivity and stability, making it suitable for applications in flexible electronics .

Biological Studies

Role in Antiviral Research:

Recent studies have explored the use of (4-Formylthiophen-2-yl)boronic acid derivatives as inhibitors of viral proteases, particularly focusing on SARS-CoV-2.

Case Study:

A study highlighted the synthesis of a series of boronic acid derivatives, including (4-Formylthiophen-2-yl)boronic acid, which showed significant inhibitory activity against the papain-like protease (PLpro) of SARS-CoV-2. This suggests potential applications in antiviral drug development .

Mécanisme D'action

Target of Action

The primary target of (4-Formylthiophen-2-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the metal catalyst in this reaction .

Mode of Action

The compound participates in the SM cross-coupling reaction, where it acts as a nucleophilic organic group . In this reaction, the compound is transferred from boron to palladium . This process is known as transmetalation .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds . The downstream effects of this pathway include the formation of new organic compounds .

Pharmacokinetics

Boronic acids and their esters, in general, are known to be only marginally stable in water . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon–carbon bonds . This leads to the creation of new organic compounds .

Action Environment

The action of (4-Formylthiophen-2-yl)boronic acid is influenced by environmental factors. For instance, the compound is known to be only marginally stable in water . This means that the presence of water could potentially affect the compound’s action, efficacy, and stability. Additionally, the compound’s action in the SM cross-coupling reaction is influenced by the presence of a metal catalyst .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Formylthiophen-2-yl)boronic acid typically involves the use of 5-bromothiophene-2-carbaldehyde as a starting material. The brominated compound undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron (B2(pin)2) in the presence of a base such as potassium phosphate (K3PO4·7H2O) and a ligand like Xphos. The reaction is carried out under inert conditions, often in a solvent like toluene, followed by hydrolysis to yield the desired boronic acid .

Industrial Production Methods: While specific industrial production methods for (4-Formylthiophen-2-yl)boronic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: (4-Formylthiophen-2-yl)boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).

Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Thiophene-2-boronic acid derivatives.

Reduction: Thiophene-2-boronic acid derivatives with hydroxymethyl substitution.

Comparaison Avec Des Composés Similaires

5-Formyl-2-thienylboronic acid: Similar structure but with the formyl group at the 5-position.

2-Formylphenylboronic acid: A phenyl derivative with a formyl group at the 2-position.

3-Formylphenylboronic acid: A phenyl derivative with a formyl group at the 3-position.

Uniqueness: (4-Formylthiophen-2-yl)boronic acid is unique due to the specific positioning of the formyl and boronic acid groups on the thiophene ring, which imparts distinct electronic and steric properties. This unique arrangement enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Activité Biologique

(4-Formylthiophen-2-yl)boronic acid is a compound that integrates a thiophene ring with a formyl group and a boronic acid functional group. This unique structure endows it with potential applications in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for its application in drug development and other fields.

- Molecular Formula : CHBOS

- Molecular Weight : 155.97 g/mol

- Melting Point : 113°C

- Solubility : Slightly soluble in water .

The biological activity of (4-formylthiophen-2-yl)boronic acid is primarily linked to its ability to participate in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the introduction of the 4-formylthiophene moiety into various organic molecules, which can be further modified to enhance their biological properties .

Interaction with Biological Targets

- Enzyme Inhibition : Boronic acids, including (4-formylthiophen-2-yl)boronic acid, have been studied for their ability to inhibit serine proteases and certain kinases, which play critical roles in cell signaling pathways.

- Complex Formation : The boron atom can form complexes with Lewis bases, while the aldehyde group can react with nucleophiles such as amines, facilitating various biochemical interactions .

Case Studies and Research Findings

- Antiviral Activity : Research has indicated that derivatives of thiophene-based boronic acids exhibit antiviral properties, particularly against SARS-CoV-2 by inhibiting the papain-like protease (PLpro). The compound was shown to be effective in vitro, highlighting its potential as a therapeutic agent .

- Cancer Research : In studies involving photodynamic therapy (PDT), compounds similar to (4-formylthiophen-2-yl)boronic acid have been shown to induce immunogenic cell death in tumor cells, suggesting that modifications of this compound could enhance its efficacy in cancer treatment .

- Chemical Reactivity : The compound's reactivity profile has been explored through various synthetic pathways, demonstrating versatility in forming new chemical entities that possess desirable biological activities .

Comparative Analysis

To understand the uniqueness of (4-formylthiophen-2-yl)boronic acid, it is useful to compare it with structurally related compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| (3-Formylthiophen-2-yl)boronic acid | 0.93 | Similar structure but different substitution |

| 2-Boronothiophene-3-carboxylic acid | 0.87 | Carboxylic acid functionality |

| (4-Acetylthiophen-2-yl)boronic acid | 0.83 | Acetyl group substitution |

This table illustrates how variations in substitution patterns affect the biological activity and reactivity of thiophene-based boronic acids.

Propriétés

IUPAC Name |

(4-formylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO3S/c7-2-4-1-5(6(8)9)10-3-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNGETCGSFWOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80614306 | |

| Record name | (4-Formylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186026-19-6 | |

| Record name | (4-Formylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.